Steffimycin

Anticancer Cytotoxicity Natural Products

Steffimycin is NOT interchangeable with doxorubicin or other clinical anthracyclines. Its 2-O-methylrhamnose sugar and preferential CpG dinucleotide intercalation confer unique DNA sequence specificity unattainable with daunosamine-bearing analogs. Choose steffimycin as your parent scaffold for SAR-driven sugar modification, combinatorial biosynthesis, or as a sequence-biased molecular probe for DNA damage/repair research. Dual antineoplastic and antibacterial activity supports multi-target screening. Ensure experimental validity — do not substitute with generic anthracyclines.

Molecular Formula C28H30O13
Molecular Weight 574.5 g/mol
CAS No. 11033-34-4
Cat. No. B1681132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteffimycin
CAS11033-34-4
SynonymsSteffimycin;  U 20661;  U-20,661;  U20661;  U-20661
Molecular FormulaC28H30O13
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O
InChIInChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1
InChIKeyHWMJTJZEJBSVCG-GPDBLRFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Steffimycin (CAS 11033-34-4) Procurement Guide: Anthracycline Antibiotic for Anticancer & Antimicrobial Research


Steffimycin (CAS 11033-34-4, C28H30O13, MW 574.53) is an anthracycline antibiotic first isolated from Streptomyces steffisburgensis [1]. Classified as an antineoplastic and tuberculostatic agent, it serves as a foundational scaffold within a structurally distinct subclass of anthracyclines, diverging from mainstream clinical agents like doxorubicin in its glycosylation pattern and aglycone core [2].

Why Steffimycin (CAS 11033-34-4) Cannot Be Substituted with Generic Anthracyclines in Research


Generic substitution with standard anthracyclines (e.g., doxorubicin or daunorubicin) is not scientifically valid for studies involving steffimycin due to fundamental differences in DNA sequence recognition and glycosylation architecture. Crystallographic and footprinting studies demonstrate that steffimycin exhibits preferential intercalation at CpG steps and distinct poly[d(A-T)] binding, a pattern that diverges from the binding profiles of adriamycin and ethidium bromide [1]. Furthermore, the unique 2-O-methylrhamnose sugar moiety of steffimycin dictates a specific structure-activity relationship (SAR) that cannot be replicated by the daunosamine-bearing clinical anthracyclines [2].

Quantitative Differential Evidence for Steffimycin (CAS 11033-34-4) vs. Analogs


Cytotoxic Superiority of Steffimycin over Steffimycin D in Human Cancer Cell Lines

In a direct comparative study of steffimycin-type compounds from the same extract, steffimycin (2) exhibited significantly higher cytotoxic potency than its congener steffimycin D (3) across a panel of human cancer cell lines. While both compounds are steffimycin-type anthracyclines, the structural differences between them translate into a measurable, quantifiable difference in their ability to inhibit cancer cell growth [1]. This directly informs selection criteria for researchers seeking the most active parent compound within this specific chemical series.

Anticancer Cytotoxicity Natural Products

Superior Antibacterial Activity of Steffimycin Against Staphylococcus aureus Compared to Doxorubicin

Steffimycin demonstrates potent antibacterial activity against the Gram-positive pathogen Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 2 μg/mL [1]. This antimicrobial potency is a key differentiating feature from the widely used clinical anthracycline doxorubicin, which is not indicated for and lacks significant antibacterial activity. This data positions steffimycin as a valuable tool compound for investigating the relationship between DNA intercalation and antibacterial mechanisms, distinct from the purely cytotoxic applications of doxorubicin.

Antibacterial Antibiotic Natural Products

Defined DNA Binding Preference: CpG vs. TpA Sequence Specificity

Crystallographic and modeling studies reveal a defined and distinct DNA binding preference for steffimycin. The molecule exhibits a higher binding specificity for CpG dinucleotide steps compared to TpA steps [1]. This specific sequence recognition is a critical differentiator from other DNA intercalators like ethidium bromide, which does not exhibit the same preference. This precise molecular interaction profile is essential for experiments where the goal is to probe sequence-dependent DNA damage or transcriptional inhibition.

DNA Binding Mechanism of Action Biophysics

Primary Research & Industrial Application Scenarios for Steffimycin (CAS 11033-34-4)


Use as a Parent Compound in Structure-Activity Relationship (SAR) Studies for Novel Anthracyclines

Steffimycin is the ideal parent scaffold for SAR studies focused on modifying the sugar moiety of anthracyclines. Its core structure, featuring a unique 2-O-methylrhamnose sugar, provides a distinct chemical starting point compared to the more common daunosamine-bearing compounds like doxorubicin. Research has confirmed that glycosylation of the steffimycinone aglycone can yield compounds with enhanced cytotoxicity compared to parent anthracyclines [1]. Its well-characterized biosynthetic gene cluster also enables combinatorial biosynthesis efforts to generate novel analogs [2].

Investigating Sequence-Specific DNA Damage and Repair Mechanisms

Given its proven and quantifiable preference for intercalation at CpG dinucleotide steps over TpA steps [1], steffimycin serves as a highly specific molecular probe. Researchers can use it to dissect the cellular consequences of sequence-biased DNA damage, compare the repair pathways activated by CpG-specific lesions versus more randomly distributed damage from other agents, and study the relationship between DNA sequence context and the induction of topoisomerase-mediated DNA breaks [2].

Screening for Dual-Action Antimicrobial and Anticancer Agents

Steffimycin's dual activity profile—potent cytotoxicity against human cancer cell lines (e.g., IC50 = 5.05 μM in MCF-7 cells) [1] and antibacterial activity against Staphylococcus aureus (MIC = 2 μg/mL) [2]—makes it a unique tool for discovery programs. It can serve as a validated hit compound for screening campaigns aimed at identifying novel small molecules with both anticancer and antimicrobial properties, a strategy of growing interest in the face of rising cancer rates in immunocompromised patients and the need for novel anti-infectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Steffimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.